(2-Anilino-2-oxoethoxy)acetic acid
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Overview
Description
(2-Anilino-2-oxoethoxy)acetic acid is an organic compound with the molecular formula C10H11NO4. It is known for its unique structure, which includes an aniline group attached to an oxoethoxy acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Anilino-2-oxoethoxy)acetic acid typically involves the reaction of aniline with ethyl acetoacetate in the presence of a catalyst such as glacial acetic acid. The reaction is carried out in a solvent like benzene under reflux conditions. The water produced during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .
Chemical Reactions Analysis
Types of Reactions
(2-Anilino-2-oxoethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. These reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted aniline derivatives, depending on the type of reaction and reagents used .
Scientific Research Applications
(2-Anilino-2-oxoethoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of (2-Anilino-2-oxoethoxy)acetic acid involves its interaction with specific molecular targets and pathways. The aniline group can interact with enzymes and receptors, modulating their activity. The oxoethoxy acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-{2-[5-(ethoxycarbonyl)-2-morpholinoanilino]-2-oxoethoxy}acetic acid: This compound has a similar structure but includes an ethoxycarbonyl group and a morpholino ring.
2-{2-[2,5-di(methoxycarbonyl)anilino]-2-oxoethoxy}acetic acid: This compound features methoxycarbonyl groups and is structurally related to (2-Anilino-2-oxoethoxy)acetic acid.
Uniqueness
This compound is unique due to its specific combination of aniline and oxoethoxy acetic acid moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-anilino-2-oxoethoxy)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-9(6-15-7-10(13)14)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDURDIZZUUDNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501266480 |
Source
|
Record name | 2-[2-Oxo-2-(phenylamino)ethoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501266480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22064-42-2 |
Source
|
Record name | 2-[2-Oxo-2-(phenylamino)ethoxy]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22064-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-Oxo-2-(phenylamino)ethoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501266480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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